molecular formula C25H24FN5 B12431653 Ido/tdo-IN-1

Ido/tdo-IN-1

Cat. No.: B12431653
M. Wt: 413.5 g/mol
InChI Key: UJGQDAMZVUNFBQ-VWLOTQADSA-N
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Description

Ido/tdo-IN-1 is a dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. These enzymes play a crucial role in the metabolism of tryptophan, an essential amino acid, through the kynurenine pathway. The inhibition of these enzymes has significant implications in cancer immunotherapy, as it can modulate the immune response and potentially enhance the efficacy of other cancer treatments .

Preparation Methods

The synthesis of Ido/tdo-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of an indole derivative, which is then functionalized to introduce the necessary substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final step usually involves the coupling of the functionalized indole with a suitable partner to form the desired inhibitor .

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used to monitor the progress of the reactions and to purify the final product .

Chemical Reactions Analysis

Ido/tdo-IN-1 undergoes various types of chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

Ido/tdo-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the kynurenine pathway and the role of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase in tryptophan metabolism. In biology, it is used to investigate the effects of tryptophan metabolism on immune cell function and tumor growth. In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it can modulate the immune response and enhance the efficacy of other cancer treatments. In industry, it is used in the development of new drugs and therapeutic strategies targeting the kynurenine pathway .

Mechanism of Action

The mechanism of action of Ido/tdo-IN-1 involves the inhibition of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. These enzymes catalyze the first and rate-limiting step in the kynurenine pathway, leading to the degradation of tryptophan and the production of kynurenine and other downstream metabolites. By inhibiting these enzymes, this compound reduces the production of immunosuppressive kynurenine metabolites, thereby enhancing the immune response against tumor cells. The molecular targets of this compound are the active sites of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase, where it binds and prevents the enzymes from catalyzing the oxidation of tryptophan .

Comparison with Similar Compounds

Ido/tdo-IN-1 is unique in its ability to inhibit both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase, making it a valuable tool for studying the kynurenine pathway and its role in immune regulation. Similar compounds include other inhibitors of indoleamine 2,3-dioxygenase 1, such as epacadostat and navoximod, which are currently being evaluated in clinical trials for cancer immunotherapy. these compounds typically target only indoleamine 2,3-dioxygenase 1 and not tryptophan 2,3-dioxygenase, making this compound unique in its dual inhibitory activity .

Properties

Molecular Formula

C25H24FN5

Molecular Weight

413.5 g/mol

IUPAC Name

(5S)-6-fluoro-5-[1-[4-(1-methylpyrazol-4-yl)phenyl]piperidin-4-yl]-5H-imidazo[5,1-a]isoindole

InChI

InChI=1S/C25H24FN5/c1-29-15-19(13-28-29)17-5-7-20(8-6-17)30-11-9-18(10-12-30)25-24-21(3-2-4-22(24)26)23-14-27-16-31(23)25/h2-8,13-16,18,25H,9-12H2,1H3/t25-/m0/s1

InChI Key

UJGQDAMZVUNFBQ-VWLOTQADSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)[C@H]4C5=C(C=CC=C5F)C6=CN=CN46

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)C4C5=C(C=CC=C5F)C6=CN=CN46

Origin of Product

United States

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